molecular formula C13H24N2O3 B13939501 Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate

Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B13939501
M. Wt: 256.34 g/mol
InChI Key: UBKHJGXLRSJQML-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds that are formally derived from carbamic acid. This particular compound is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to protect the amine group. The reaction is usually carried out in the presence of a base such as triethylamine and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors is also common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction will produce the corresponding amine .

Mechanism of Action

The mechanism by which (S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The compound can be deprotected under acidic conditions, releasing the free amine and allowing further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where multiple protecting groups are required .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-(1-tert-butyl-2-oxopyrrolidin-3-yl)carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)15-8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)

InChI Key

UBKHJGXLRSJQML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(C1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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